N-{[2-bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine
Description
N-{[2-Bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine is a cyclopropane-containing amine derivative with a substituted benzyl group. The phenyl ring is functionalized with a bromine atom at the ortho position (C2) and a 2-methylpropoxy (isobutoxy) group at the para position (C5). The cyclopropanamine moiety introduces conformational rigidity, which may influence binding affinity to biological targets or metabolic stability compared to non-cyclic analogs . The compound’s molecular formula is C₁₄H₁₈BrNO, with a molecular weight of 312.20 g/mol (calculated).
Properties
IUPAC Name |
N-[[2-bromo-5-(2-methylpropoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-10(2)9-17-13-5-6-14(15)11(7-13)8-16-12-3-4-12/h5-7,10,12,16H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUAFTBCDYUXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Br)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[2-bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18BrNO
- Molecular Weight : 296.20 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1CC1COC2=CC(=C(C=C2)Br)CNC3CC3
The compound features a bromine atom, a cyclopropanamine moiety, and a phenyl ring with a propoxy group, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the central nervous system. It is hypothesized to act as an inhibitor or modulator of certain receptors and enzymes, influencing various signaling pathways. The presence of the bromine atom can enhance its binding affinity through halogen bonding, which may improve selectivity towards target proteins.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant activity at serotonin receptors, particularly the 5-HT_2C receptor. This receptor is implicated in mood regulation and appetite control, making it a target for potential therapeutic agents in treating disorders such as depression and obesity.
Case Studies
-
Serotonin Receptor Agonism :
A study focused on N-substituted (2-phenylcyclopropyl)methylamines found that several derivatives exhibited selective agonistic activity at the 5-HT_2C receptor. One compound demonstrated an EC50 of 23 nM, indicating strong receptor affinity and functional selectivity over β-arrestin recruitment pathways . This suggests that this compound may have similar properties. -
Antipsychotic Activity :
In behavioral models simulating psychotic symptoms, compounds structurally related to this compound showed significant antipsychotic-like effects. These findings highlight the potential for this compound in developing new therapeutic strategies for managing psychotic disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| N-{[2-chloro-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine | C13H18ClNO | Moderate serotonin receptor activity |
| N-{[2-fluoro-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine | C13H18FNO | Lower binding affinity at 5-HT_2C |
| N-{[3-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine | C14H18BrNO | Enhanced selectivity towards dopamine receptors |
The bromine substitution in this compound provides distinct reactivity compared to its chloro and fluoro counterparts, potentially enhancing its pharmacological profile.
Scientific Research Applications
Medicinal Chemistry
N-{[2-bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine is explored for its potential as a therapeutic agent due to its structural characteristics that may interact with biological targets.
- Anticancer Activity : Preliminary studies suggest that compounds containing cyclopropane rings can induce apoptosis in cancer cells. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
- Antimicrobial Properties : Research indicates that modifications in the allyloxy group can significantly affect antibacterial activity against both Gram-positive and Gram-negative bacteria .
Biochemical Probes
The compound serves as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity makes it valuable for investigating metabolic pathways and potential therapeutic targets.
Material Science
Due to its unique structural features, this compound is being investigated for the development of new materials, such as polymers or coatings. The cyclopropane structure may impart specific mechanical properties that are advantageous in material applications.
Case Study 1: Anticancer Research
A study focused on a related cyclopropanamine derivative demonstrated that it inhibited tumor growth in human cancer cell lines by inducing apoptosis through caspase activation . This highlights the potential of this compound in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Research conducted on similar brominated compounds revealed their antimicrobial efficacy, where alterations to the alkoxy group influenced activity against various bacterial strains. This underscores the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- Bromo vs. Nitro Groups: The nitro-substituted analog N-[(2-nitrophenyl)methyl]cyclopropanamine (, C₁₀H₁₂N₂O₂, MW 192.2 g/mol) replaces bromine with a nitro group. This substitution may impact solubility and metabolic pathways .
- Alkoxy Chain Length: Compounds in (entries 9–12) feature benzamide derivatives with varying alkoxy substituents (butoxy, 2-methylpropoxy, pentyloxy, hexyloxy). For example: N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide (Entry 10) shares the 2-methylpropoxy group but includes a benzamide backbone. Longer alkoxy chains (e.g., hexyloxy in Entry 12) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Cyclopropane vs. Non-Cyclic Amines
- N-(2-Bromo-4-fluorophenethyl)cyclopropanamine (, C₁₁H₁₃BrFN, MW 258.13 g/mol) replaces the benzyl group with a phenethyl chain.
N-[(3-Bromo-5-methylphenyl)methyl]propan-2-amine (, C₁₁H₁₆BrN, MW 242.16 g/mol) substitutes cyclopropanamine with isopropylamine. The absence of a cyclopropane ring reduces steric hindrance, possibly enhancing conformational flexibility for target binding .
Role of 2-Methylpropoxy Substituents
The 2-methylpropoxy group (isobutoxy) is a recurring motif in pharmacologically active compounds. For instance, N-[(4-fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N’-[[4-(2-methylpropoxy)phenyl]methyl]urea () is a tartrate salt used in central nervous system therapies. The isobutoxy group likely contributes to optimal lipophilicity, balancing blood-brain barrier penetration and metabolic stability .
Stability and Reactivity
The bromine atom in the target compound may confer susceptibility to nucleophilic aromatic substitution under harsh conditions. In contrast, nitro analogs () are more reactive toward reduction. The cyclopropane ring is generally stable but may undergo ring-opening under acidic or oxidative conditions .
Toxicity Data Gaps
Similar risks may exist for brominated analogs, though specific studies are absent .
Tabulated Comparison of Key Analogs
Preparation Methods
Bromination of 5-(2-Methylpropoxy)Phenol
The bromine atom is introduced via diazotization and subsequent Sandmeyer reaction, adapting methodology from 2-bromo-5-methyl-phenol synthesis.
Procedure :
-
Diazotization : 5-(2-Methylpropoxy)aniline (1.0 eq) is treated with NaNO₂ (1.2 eq) in 48% HBr at 0–5°C to form the diazonium salt.
-
Bromination : The diazonium salt is added to a boiling solution of CuBr (1.5 eq) in HBr, yielding 2-bromo-5-(2-methylpropoxy)benzene after extraction and chromatography (Yield: 45–50%).
Optimization :
Formylation via Vilsmeier-Haack Reaction
The brominated intermediate is formylated to introduce the aldehyde group.
Procedure :
-
Vilsmeier Complex : POCl₃ (3.0 eq) and DMF (5.0 eq) are stirred at 0°C for 1 hr.
-
Reaction : 2-Bromo-5-(2-methylpropoxy)benzene is added, and the mixture is heated to 80°C for 6 hr.
-
Workup : Hydrolysis with NaOH yields the aldehyde (Yield: 60–65%).
Reductive Amination with Cyclopropanamine
Direct Reductive Amination
The aldehyde undergoes reductive amination with cyclopropanamine using NaBH₃CN or BH₃·THF.
Procedure :
-
Imine Formation : 2-Bromo-5-(2-methylpropoxy)benzaldehyde (1.0 eq) and cyclopropanamine (1.5 eq) are stirred in MeOH at 25°C for 12 hr.
-
Reduction : NaBH₃CN (2.0 eq) is added portionwise, and the mixture is stirred for 24 hr.
-
Purification : Column chromatography (Hex/EtOAc 4:1) affords the product (Yield: 50–55%).
Challenges :
Borane-Mediated Amination
BH₃·THF enhances the reaction rate by stabilizing the imine intermediate.
Procedure :
-
Complexation : Cyclopropanamine (1.2 eq) and BH₃·THF (2.0 eq) are stirred in THF at 0°C for 1 hr.
-
Aldehyde Addition : The aldehyde (1.0 eq) is added, and the reaction is refluxed for 8 hr.
-
Workup : Quenching with MeOH/H₂O followed by extraction yields the amine (Yield: 65–70%).
Alternative Route: Nucleophilic Substitution of Benzyl Halides
Synthesis of 2-Bromo-5-(2-Methylpropoxy)Benzyl Chloride
The benzyl chloride intermediate is prepared for SN2 displacement.
Procedure :
Displacement with Cyclopropanamine
Procedure :
-
Reaction : Benzyl chloride (1.0 eq) and cyclopropanamine (3.0 eq) are heated in DMF at 80°C for 24 hr.
-
Purification : Acid-base extraction (HCl/NaOH) isolates the product (Yield: 40–45%).
Limitations :
-
Competing elimination reactions reduce yield.
-
Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may require higher temperatures.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantages | Drawbacks |
|---|---|---|---|---|
| Reductive Amination | 50–70% | 24–36 hr | High atom economy; mild conditions | Sensitive to steric hindrance |
| Nucleophilic Substitution | 40–45% | 24 hr | Simple setup; no reducing agents | Low yield due to elimination |
| Borane-Mediated | 65–70% | 8 hr | Faster reaction; higher yields | Requires strict anhydrous conditions |
Scale-Up Considerations and Industrial Feasibility
-
Reductive Amination : Preferred for large-scale synthesis due to reproducibility and solvent compatibility (MeOH, THF).
-
Cost Analysis : Cyclopropanamine costs ~$250/g (Sigma-Aldrich, 2025), making in-situ generation via Curtius rearrangement viable for batches >1 kg.
-
Safety : BH₃·THF poses fire risks; NaBH₃CN releases HCN vapors—requires scrubbers and controlled environments .
Q & A
Q. What synthetic routes are available for synthesizing N-{[2-bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine, and how do reaction conditions impact yield?
Methodological Answer: The compound is synthesized via cyclopropanation of a brominated aryl allylamine precursor using diazomethane under controlled conditions. Key parameters include:
- Temperature : Optimal yields are achieved at −20°C to prevent diazomethane decomposition .
- Solvent : Dichloromethane or ethers are preferred for stabilizing reactive intermediates.
- Substituent Effects : Electron-withdrawing groups (e.g., bromine) on the aryl ring enhance cyclopropanation efficiency .
Q. Example Protocol :
Brominate 5-(2-methylpropoxy)benzaldehyde at the 2-position.
Convert to the allylamine derivative via reductive amination.
Cyclopropanate using diazomethane in dichloromethane at −20°C.
Q. Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −20°C | Prevents side reactions |
| Solvent Polarity | Low (e.g., DCM) | Stabilizes intermediates |
| Reaction Time | 4–6 hours | Maximizes conversion |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton and carbon environments, confirming cyclopropane geometry and substituent positions. For example:
- Cyclopropane protons appear as distinct multiplets at δ 0.8–1.5 ppm (trans-configuration preferred) .
- Aromatic protons near the bromine substituent show deshielding (δ 7.2–7.5 ppm).
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C14H19BrNO: 296.06, observed: 296.05) .
Q. Example NMR Data (from Analogous Compounds) :
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Cyclopropane CH2 | 0.9–1.2 (m) | Trans-configuration |
| Aromatic Br-C6H3 | 7.3–7.5 (d) | Ortho to bromine |
| OCH2 (2-methylpropoxy) | 3.8–4.1 (q) | Ether linkage |
Advanced Research Questions
Q. How does this compound exhibit functional selectivity at serotonin receptors (e.g., 5-HT2A vs. 5-HT2C), and what assays differentiate agonist vs. antagonist effects?
Methodological Answer:
- Functional Assays :
- Calcium Flux Assays : Measure intracellular Ca<sup>2+</sup> mobilization in HEK293 cells expressing 5-HT2A or 5-HT2C receptors.
- β-Arrestin Recruitment : Use BRET/TR-FRET to assess biased signaling .
- Key Findings :
- The cyclopropane ring enhances 5-HT2A affinity (EC50 ~50 nM) over 5-HT2C (EC50 >1 µM) due to steric complementarity in the orthosteric pocket .
Q. Receptor Activation Profile :
| Receptor | EC50 (nM) | Efficacy (% Max Response) |
|---|---|---|
| 5-HT2A | 50 ± 5 | 95% |
| 5-HT2C | 1200 ± 200 | 30% |
Q. How can researchers resolve contradictory data in receptor activation studies (e.g., variability in EC50 values)?
Methodological Answer: Contradictions often arise from assay conditions or receptor isoforms. Mitigation strategies include:
Standardized Cell Lines : Use clonal cell lines (e.g., CHO-K1 vs. HEK293) to control for receptor density .
Control Agonists : Include reference compounds (e.g., DOI for 5-HT2A) to normalize responses.
Orthosteric vs. Allosteric Binding : Perform Schild analysis with competitive antagonists (e.g., ketanserin) to confirm binding mode .
Q. Case Study :
| Assay Condition | EC50 (nM) Variability | Resolution Strategy |
|---|---|---|
| High Receptor Density | 30–100 nM | Normalize to receptor Bmax |
| Presence of Serum | 2-fold increase | Use serum-free media |
Q. What in vitro models are used to evaluate metabolic stability, and how does the cyclopropane moiety influence degradation?
Methodological Answer:
- Liver Microsomes : Incubate with human/rat liver microsomes and NADPH to assess CYP450-mediated metabolism.
- Key Findings :
- The cyclopropane ring reduces oxidative degradation compared to open-chain analogs (t1/2 = 120 min vs. 30 min) .
- Bromine substitution further stabilizes the compound against dealkylation.
Q. Metabolic Stability Data :
| Compound Modification | t1/2 (min) | Major Metabolite |
|---|---|---|
| Cyclopropane + Br | 120 | Demethylated product |
| Open-chain analog | 30 | N-Oxide |
Q. Does the trans vs. cis configuration of the cyclopropane ring impact pharmacological activity?
Methodological Answer:
- Stereochemical Analysis :
- Trans isomers are typically more potent due to optimal alignment with the receptor’s hydrophobic pocket .
- Cis isomers show reduced efficacy (e.g., 5-HT2A EC50: trans = 50 nM, cis = 500 nM) .
- Synthesis of Isomers :
- Use chiral auxiliaries or asymmetric cyclopropanation (e.g., Davies catalyst) to isolate enantiomers .
Q. Activity Comparison :
| Isomer | 5-HT2A EC50 (nM) | Efficacy (% Max) |
|---|---|---|
| Trans | 50 | 95% |
| Cis | 500 | 40% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
